1-(3,5-Dimethylpyridin-4-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethylpyridin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-7-13-8-10(2)11(9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSHCYOLEIVSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N2CCNCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Chemical Derivatization of 1 3,5 Dimethylpyridin 4 Yl Piperazine
Precursor Synthesis Strategies
The formation of 1-(3,5-dimethylpyridin-4-yl)piperazine is typically achieved through the coupling of a halogenated 3,5-dimethylpyridine (B147111) intermediate with piperazine (B1678402). This approach necessitates robust methods for the synthesis of both precursor molecules.
Synthesis of Halogenated 3,5-Dimethylpyridine Intermediates
A critical step in the synthesis is the introduction of a halogen atom at the 4-position of the 3,5-dimethylpyridine (3,5-lutidine) ring. This transforms the pyridine (B92270) into a suitable electrophile for subsequent nucleophilic substitution reactions with piperazine.
A well-established method for activating the pyridine ring towards nucleophilic attack at the 4-position involves its reaction with thionyl chloride. orgsyn.org This reaction leads to the formation of a pyridinium (B92312) salt. In a typical procedure, 3,5-lutidine is treated with thionyl chloride. The reaction mixture is often allowed to stand for a period, during which the color may change significantly, indicating the progress of the reaction. orgsyn.org The excess thionyl chloride is subsequently removed under reduced pressure. orgsyn.org The resulting intermediate is a highly reactive N-pyridinium salt, primed for further transformation. This process is analogous to the formation of N-(4-Pyridyl)pyridinium chloride hydrochloride from pyridine, where the pyridinium ion activates the ring for subsequent reactions. orgsyn.org
Table 1: Components in Pyridinium Salt Formation
| Component | Role in the Reaction |
|---|---|
| 3,5-Lutidine | The pyridine derivative (starting material) |
| Thionyl Chloride | Activating and oxidizing agent |
While classical methods for halogenating electron-deficient pyridine rings often require harsh conditions, modern strategies offer improved selectivity and milder reaction conditions. nih.gov One advanced method involves the formation of phosphonium (B103445) salts at the 4-position, which are then displaced by halide nucleophiles. nih.govresearchgate.net This two-step process allows for the regioselective halogenation of a wide range of unactivated pyridines. researchgate.net
For a 3,5-disubstituted pyridine like 3,5-lutidine, steric hindrance can play a significant role in the reaction's efficiency. nih.gov Optimization of this process involves the careful selection of the phosphine (B1218219) reagent (e.g., PPh₃), the halide source (e.g., LiCl, LiBr, LiI), and the potential addition of an acid to facilitate the reaction. nih.gov The temperature and reaction time are also critical parameters that must be fine-tuned to maximize the yield of the desired 4-halo-3,5-dimethylpyridine precursor. nih.gov
Table 2: Optimization Parameters for Pyridine Halogenation via Phosphonium Salts
| Parameter | Variable | Effect on Reaction | Source |
|---|---|---|---|
| Phosphine Reagent | PPh₃, specialized heterocyclic phosphines | Affects salt formation and displacement efficiency | nih.gov |
| Halide Source | LiCl, LiBr, LiI | Determines the halogen (Cl, Br, I) introduced | nih.gov |
| Acid Additive | TfOH, HCl | Can be essential for bromination and iodination | nih.gov |
| Temperature | 80 °C - 120 °C | Higher temperatures may be needed for less reactive halides | nih.gov |
| Reaction Time | Varies (e.g., 5-72 hours) | Longer times may be required for complete conversion | nih.gov |
Preparation of Piperazine Derivatives for Coupling
N-alkylation is a fundamental method for preparing substituted piperazines. nih.gov This approach typically involves the reaction of piperazine with an alkylating agent, such as an alkyl halide, in a nucleophilic substitution reaction. nih.govambeed.com To achieve mono-alkylation and prevent the formation of disubstituted products, one of the nitrogen atoms can be protected. A common strategy is the alkylation of N-acetylpiperazine, followed by the hydrolysis of the acetyl group to yield the mono-alkylated product. researchgate.net Similarly, using N-Boc-piperazine allows for the introduction of a group at the unprotected nitrogen, with the Boc (tert-butyloxycarbonyl) group being easily removable under acidic conditions.
Table 3: Examples of N-Alkylation Strategies for Piperazine
| Piperazine Derivative | Alkylating Agent | Conditions | Purpose | Source |
|---|---|---|---|---|
| N-Acetylpiperazine | Alkyl Bromide | K₂CO₃, reflux | Mono-alkylation | researchgate.net |
| Piperazine | Alkyl Chloride/Bromide | Base | General N-alkylation | nih.gov |
Reductive amination is a highly versatile and efficient one-pot method for forming C–N bonds, making it a powerful tool for synthesizing N-substituted piperazines. nih.govresearchgate.net This reaction involves the condensation of an amine (like piperazine) with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the final amine product. researchgate.net
Commonly used reducing agents include sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride, or catalytic hydrogenation. nih.govchim.it This strategy is widely employed in the synthesis of pharmaceutical compounds containing a piperazine moiety due to its operational simplicity and the broad availability of starting materials. nih.gov For example, reacting piperazine with a specific aldehyde in the presence of sodium triacetoxyborohydride is a standard procedure to introduce a desired N-alkyl group. nih.gov
Table 4: Key Components in Reductive Amination for Piperazine Functionalization
| Component | Example | Role | Source |
|---|---|---|---|
| Amine | Piperazine, N-methylpiperazine | Nucleophile, forms the piperazine core | nih.gov |
| Carbonyl Compound | Aldehydes, Ketones | Provides the N-substituent | nih.govchim.it |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reduces the iminium ion intermediate | nih.gov |
Reduction of Carboxyamide Linkages
One viable, albeit indirect, pathway to synthesize N-substituted piperazines such as this compound involves the chemical reduction of a piperazine-1-carboxamide (B1295725) precursor. This synthetic strategy is predicated on the ability of powerful reducing agents to convert the amide functional group into an amine without affecting the aromatic pyridine ring.
The general two-step approach is as follows:
Formation of the Carboxamide Intermediate : The synthesis begins with the creation of the amide precursor, N,1-bis(3,5-dimethylpyridin-4-yl)piperazine-1-carboxamide. This can be achieved through the reaction of this compound with an activated carbonyl derivative of 4-amino-3,5-dimethylpyridine.
Reduction of the Amide : The resulting carboxamide is then treated with a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation. masterorganicchemistry.combyjus.com It is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon of the amide.
The reduction mechanism involves the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom, ultimately converting the C=O group into a CH₂ group. This process transforms the amide linkage into a secondary amine, yielding the final product. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the highly reactive LiAlH₄ by water or other protic sources. byjus.com
Table 1: General Conditions for LiAlH₄ Reduction of Amides
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent; source of hydride (H⁻). |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic solvent to dissolve reactants and stabilize the reagent. |
| Temperature | 0 °C to reflux | Controlled reaction initiation, followed by heating to ensure completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the reagent from reacting with atmospheric moisture. |
| Workup | Sequential addition of water and/or aqueous base | To safely quench excess LiAlH₄ and precipitate aluminum salts for removal. |
While this method is robust, its multi-step nature and the requirement for a highly reactive and hazardous reagent like LiAlH₄ make direct synthesis methods, such as cross-coupling reactions, often more appealing for large-scale production.
Direct Synthesis of this compound
Direct synthesis methods aim to form the C-N bond between the pyridine and piperazine rings in a single step. Among these, transition metal-catalyzed cross-coupling reactions are the most prominent.
C-N Cross-Coupling Reactions
C-N cross-coupling reactions, particularly the Ullmann condensation (or Ullmann-type reaction), represent a classical and important strategy for forging bonds between an aryl or heteroaryl halide and an amine. This approach is theoretically applicable to the synthesis of this compound by reacting a 4-halo-3,5-dimethylpyridine with piperazine.
The Ullmann-type reaction traditionally employs a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol. In the context of synthesizing the target compound, the reaction would involve 4-chloro-3,5-dimethylpyridine (B123268) and piperazine in the presence of a copper(I) salt, such as CuI or CuBr, and a base.
However, research has shown that this specific reaction is exceptionally challenging. Studies attempting the C-N cross-coupling of 4-chloro-3,5-dimethylpyridine with amines have reported a lack of reactivity. nih.gov This difficulty is attributed to significant steric hindrance posed by the two methyl groups positioned ortho to the chlorine atom on the pyridine ring. These bulky groups physically obstruct the approach of the piperazine nucleophile and impede the necessary oxidative addition step at the copper catalyst center. nih.gov
For copper-catalyzed C-N couplings that are sterically feasible, the nature of the catalyst is paramount. Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. Modern advancements have led to the development of more stable and active catalytic systems. One such innovation is the use of a Cu(I) catalyst supported on a weakly acidic polyacrylate resin. nih.gov This type of heterogeneous catalyst offers several advantages:
Stability: The catalyst is highly stable and does not readily oxidize.
Insensitivity: It is insensitive to moisture and atmospheric oxygen, which allows the reaction to be performed under ambient atmospheric conditions, eliminating the need for stringent inert gas techniques. nih.gov
Recyclability: The supported catalyst can be easily filtered from the reaction mixture and reused multiple times, making the process more economical and environmentally friendly. nih.gov
Such stable catalysts are crucial for developing green and efficient synthetic methodologies, although their efficacy is still limited by substrate-dependent factors like steric hindrance.
Solvent choice is a critical parameter that can dramatically influence the yield and selectivity of C-N coupling reactions. In the copper-catalyzed coupling of 4-chloropyridinium chloride with piperazine, the solvent plays a decisive role in the reaction's outcome. nih.gov
When the reaction is conducted in protic solvents like methanol (B129727) or ethanol, a significant competing reaction occurs. These alcohol solvents can act as nucleophiles, reacting with the activated pyridine to form undesired ether byproducts (4-methoxy- or 4-ethoxypyridine). nih.gov In contrast, using isopropyl alcohol as the solvent leads to the formation of the desired 1-(pyridin-4-yl)piperazine in very good yield, suppressing the formation of the ether byproduct. nih.gov This highlights the importance of selecting a solvent that is compatible with the reaction conditions and does not compete with the intended nucleophile.
Table 2: Effect of Solvent on Copper(I)-Catalyzed Coupling of 4-Chloropyridinium Chloride and Piperazine
| Solvent | Desired Product Yield | Byproduct Formation | Reference |
|---|---|---|---|
| Isopropyl Alcohol | Good (e.g., 70%) | Minimal | nih.gov |
| Methanol | Reduced | 4-Methoxypyridine (e.g., 22%) | nih.gov |
The efficiency of copper-catalyzed C-N coupling is highly dependent on the choice of base and the reaction temperature. The base is required to deprotonate the amine nucleophile (piperazine), increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.
Base Selection: A variety of bases can be used, ranging from inorganic carbonates (K₂CO₃, Cs₂CO₃) to organic bases. In reactions involving piperazine, it is common to use a molar excess of piperazine itself to serve as both the nucleophile and the base. This simplifies the reaction setup and avoids the introduction of additional reagents. nih.gov
Temperature Optimization: Ullmann-type reactions are known to require elevated temperatures, often in excess of 100 °C, to overcome the activation energy of the C-X bond cleavage and facilitate the catalytic cycle. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of the reactants, products, or catalyst. For challenging substrates, temperatures as high as 120 °C or more may be necessary to achieve a satisfactory yield. Careful optimization is required for each specific substrate pairing to maximize coupling efficiency.
Nucleophilic Aromatic Substitution (SNAr) Strategies
The primary and most direct method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This widely utilized class of reactions is central to the formation of aryl-amine bonds, particularly when the aromatic ring is an electron-deficient heterocycle like pyridine. nih.gov In this context, the pyridine nitrogen atom activates the C4 position (para) for nucleophilic attack, facilitating the displacement of a suitable leaving group. researchgate.net
The typical SNAr strategy for this target compound involves the reaction of a 4-substituted-3,5-dimethylpyridine with piperazine. The most common leaving group (LG) employed in such syntheses is a halide, such as chlorine.
Reaction Scheme:
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
No published data is currently available.
Density Functional Theory (DFT) for Electronic Structure Elucidation
No published data is currently available.
No published data is currently available.
No published data is currently available.
No published data is currently available.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Assessment
No published data is currently available.
Natural Bond Orbital (NBO) Analysis
No published data is currently available.
Nonlinear Optical (NLO) Properties Prediction
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the Nonlinear Optical (NLO) properties of molecules like 1-(3,5-Dimethylpyridin-4-yl)piperazine. These properties arise from the interaction of the molecule with an applied electromagnetic field, leading to new fields with altered frequencies. Organic NLO materials are of great interest due to their fast response times and potential for use in optical data storage, frequency conversion, and telecommunications. researchgate.net
The NLO activity of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). researchgate.net For a molecule to exhibit significant NLO effects, it often possesses a π-conjugated system with electron-donating (donor) and electron-accepting (acceptor) groups, leading to intramolecular charge transfer (ICT). In this compound, the piperazine (B1678402) moiety can act as an electron donor, while the dimethylpyridine ring serves as the electron-accepting part of the system.
Theoretical calculations for similar donor-acceptor systems have shown that the presence of such groups enhances hyperpolarizability. The investigation of frontier molecular orbitals (HOMO and LUMO) is critical; a smaller energy gap (Δε) between the HOMO and LUMO generally correlates with higher NLO activity, as it facilitates electron transition and charge transfer. researchgate.net
Table 1: Predicted NLO Properties for a Representative Donor-π-Acceptor System
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | Varies with solvent | Debye |
| Polarizability (α) | Dependent on basis set | a.u. |
| First Hyperpolarizability (β) | Dependent on basis set | a.u. |
| HOMO-LUMO Energy Gap (Δε) | Typically < 5 | eV |
Note: Specific calculated values for this compound are not publicly available and would require a dedicated computational study. The values are representative of similar organic NLO molecules.
Solvent Effects and Continuum Models
The photophysical properties of molecules with intramolecular charge transfer characteristics are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Computational models are employed to predict and understand these solvent-induced changes.
Polarizable Continuum Model (PCM) Application
The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent on a solute molecule. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. PCM calculations can predict how the geometry, electronic structure, and spectral properties of this compound would change in different solvents. For instance, an increase in solvent polarity typically stabilizes the charge-separated excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum.
Correlation with Solvent Parameters
To quantify the relationship between solvent properties and the spectroscopic behavior of a solute, various empirical solvent scales and multi-parameter equations are used. These relationships, often referred to as Linear Solvation Energy Relationships (LSER), correlate a measured property (like the absorption maximum, νmax) with parameters that describe the solvent's polarity, polarizability, hydrogen bond acidity, and basicity. researchgate.netnih.gov
Commonly used equations include:
Kirkwood–Bauer–Magat (KBM) Equation: Relates the solvent-induced frequency shift to the solvent's dielectric constant.
Taft and Kamlet Parameters: Uses a multi-parameter approach involving π* (dipolarity/polarizability), α (hydrogen bond donor acidity), and β (hydrogen bond acceptor basicity). nih.gov
Catalán Parameters: A four-parameter model that separates polarizability (SP), dipolarity (SdP), acidity (SA), and basicity (SB). nih.gov
For arylpiperazine derivatives, these models can elucidate the specific types of solute-solvent interactions that dominate their solvatochromic behavior. researchgate.netnih.gov A positive correlation with π* or SdP would indicate that dipole-dipole interactions are significant, while correlations with α/SA or β/SB would point to the importance of hydrogen bonding. nih.gov
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Energies and Interaction Modes
The piperazine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous active compounds targeting various receptors and enzymes. pharmaceuticaljournal.net Docking studies on arylpiperazine derivatives have been performed against a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and carbonic anhydrases (CAs). nih.govnih.gov
These studies predict the binding affinity, often expressed as a docking score or a calculated binding free energy (ΔG), in units of kcal/mol. A more negative value indicates a more favorable binding interaction. The interaction mode describes the specific orientation of the ligand within the protein's binding site. For example, in studies of piperazine-linked inhibitors with carbonic anhydrase IX, binding affinities were found to be in the range of -8 to -9 kcal/mol. nih.gov A molecular docking study of piperazin-1-ylpyridazine derivatives against deoxycytidine triphosphate deaminase (dCTPase) showed Glide G-scores up to -4.649. ijpsdronline.com
Table 2: Representative Docking Scores and Binding Energies for Arylpiperazine Derivatives Against Various Targets
| Target Protein | Ligand Type | Docking Score / Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | Piperazine-linked 1,8-naphthalimide | -8.39 | nih.gov |
| dCTPase | Piperazin-1-ylpyridazine | -4.649 (Glide G-score) | ijpsdronline.com |
Identification of Key Residues for Hydrogen Bonding and Other Non-Covalent Interactions
A crucial output of molecular docking is the identification of key amino acid residues in the target's active site that form interactions with the ligand. These interactions stabilize the ligand-protein complex.
Hydrogen Bonding: The nitrogen atoms in the piperazine and pyridine (B92270) rings of this compound can act as hydrogen bond acceptors, while the N-H group on the piperazine can be a hydrogen bond donor. pharmaceuticaljournal.net Docking studies on similar compounds have shown hydrogen bonds forming with residues like Glutamine (Gln), Aspartic acid (Asp), Glutamic acid (Glu), and Arginine (Arg). nih.govijpsdronline.com For instance, in one study, the NH group of a piperazine linker formed a hydrogen bond with Glu172. nih.gov
Hydrophobic Interactions: The dimethylpyridine ring can engage in hydrophobic interactions with nonpolar residues such as Alanine (Ala), Phenylalanine (Phe), Leucine (Leu), and Proline (Pro). ijpsdronline.com
π-π Stacking: The aromatic pyridine ring can form π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). ijpsdronline.com In one example, the pyridazine (B1198779) ring of a related compound formed a π-π stacking interaction with an Arg109 residue. ijpsdronline.com
These specific interactions are fundamental to the molecule's affinity and selectivity for its biological target.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide |
| N-benzyl-1-(6-(4-(o-tolylsulfonyl) piperazin-1-yl)pyridazin-3-yl)methanamine |
Conformational Analysis within Binding Pockets
Conformational analysis is used to determine the preferred three-dimensional arrangements (conformations) of a molecule. When a ligand like this compound binds to a biological target, such as a receptor or enzyme, it adopts a specific conformation within the binding pocket. This "bioactive conformation" is critical for its biological activity. nih.gov
Computational methods, including molecular docking and quantum mechanics, are employed to explore the possible conformations of the ligand within the constrained environment of the binding site. nih.gov This analysis helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Understanding these preferred binding modes is essential for rational drug design and for optimizing the affinity and selectivity of a compound. nih.govnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com This technique is invaluable for studying the flexibility of a compound and the stability of its interaction with a biological target. mdpi.comnih.gov
MD simulations can reveal the conformational flexibility of this compound both in solution and when bound to a receptor. researchgate.net By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify its most stable conformations and the energy barriers between them. This information provides a more realistic picture of the molecule's behavior compared to static models. frontiersin.org
A key application of MD simulations is to assess the stability of a ligand-receptor complex. nih.gov After docking a compound into a protein's active site, an MD simulation is run to see if the ligand remains bound in its predicted pose. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are calculated to quantify the stability of the complex over the simulation time. A stable complex will typically show low and converging RMSD values, indicating that the binding pose is maintained. nih.gov
In Silico Prediction of Pharmacological Relevant Parameters
In silico tools are widely used to predict the pharmacokinetic properties of drug candidates early in the discovery process, helping to reduce the time and cost associated with experimental studies. d-nb.infogithub.com
ADME properties determine the fate of a compound in the body. Computational models can predict various ADME parameters for this compound, such as:
Absorption: Parameters like intestinal absorption, cell permeability (e.g., Caco-2), and interaction with efflux transporters (e.g., P-glycoprotein) are predicted. researchgate.netnih.gov
Distribution: Predictions include blood-brain barrier penetration and plasma protein binding. researchgate.net
Metabolism: Models can identify potential sites of metabolism by cytochrome P450 enzymes. researchgate.net
Excretion: Properties related to the compound's clearance from the body are estimated.
These predictions are often based on the molecule's physicochemical properties, such as lipophilicity (LogP), molecular weight, and polar surface area, and are evaluated against established criteria like Lipinski's Rule of Five. nih.gov
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. mdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account. nih.govekb.egresearchgate.net These models generate 3D contour maps that visualize how steric, electrostatic, and other fields around the molecule correlate with biological activity. nih.govnih.gov Such models are powerful tools for optimizing lead compounds by suggesting structural modifications that are likely to enhance potency. researchgate.net
Structure Activity Relationship Sar Studies and Analog Design
Systematic Modification of Pyridine (B92270) Ring Substituents
The pyridine ring serves as a crucial scaffold in many biologically active compounds. Modifications to its substituents can dramatically alter electronic properties, steric profile, and hydrogen-bonding capabilities, thereby influencing interaction with biological targets.
Influence of Methyl Groups on Biological Activity
The presence and positioning of methyl groups on an aromatic ring can profoundly impact a compound's biological activity through steric and electronic effects. While direct SAR studies detailing the incremental addition of the 3- and 5-position methyl groups to the 1-(pyridin-4-yl)piperazine core are not extensively detailed in the literature, the importance of such substitutions is well-established in related heterocyclic compounds.
For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, the removal of a methyl group from the pyridine ring led to a significant loss of antimycobacterial activity, highlighting the critical contribution of this small alkyl group. mdpi.com Conversely, in other scaffolds like 3,5-diacyl-6-phenylpyridines targeting A3 adenosine (B11128) receptors, larger alkyl groups (ethyl) at positions 2 and 4 were favored over methyl groups, suggesting that the optimal substitution is target-dependent. nih.gov The antiproliferative activity of some pyridine derivatives has been shown to be enhanced by the insertion of a methyl group. mdpi.com These examples underscore the general principle that methyl groups are not mere placeholders but active contributors to the pharmacodynamic profile of a molecule, likely by optimizing van der Waals interactions within a binding pocket or by influencing the conformation of the molecule.
Impact of Electron-Withdrawing and Electron-Donating Groups on Pyridine Moiety
The electronic nature of substituents on the pyridine ring is a key determinant of molecular interactions and, consequently, biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the pKa of the pyridine nitrogen and alter the charge distribution across the ring system. researchgate.net
A clear illustration of this principle is seen in studies of epibatidine (B1211577) analogs, which, like 1-(3,5-Dimethylpyridin-4-yl)piperazine, feature a substituted pyridine core. The introduction of different functional groups onto the pyridine ring resulted in a wide range of affinities and efficacies at various neuronal nicotinic receptor subtypes. nih.gov For example, an amino group (an EDG) led to high selectivity for β2-containing receptors, whereas a bromo group (a weak EWG) resulted in different affinity and potency profiles. nih.gov Notably, strongly donating groups like hydroxyl or dimethylamino resulted in a loss of affinity, indicating that a precise electronic balance is required for optimal receptor engagement. nih.gov
In a separate class of compounds, 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were developed as urease inhibitors. The potent electron-withdrawing nitro group was found to be a key feature for activity in this series. nih.gov
| Substituent on Pyridine Ring (Epibatidine Analog) | Group Type | Effect on Receptor Affinity Profile nih.gov |
| Fluoro | EWG | 52- to 875-fold greater affinity at β2- vs. β4-containing receptors. |
| Bromo | EWG | 4- to 55-fold greater affinity at β2- vs. β4-containing receptors. |
| Amino | EDG | 10- to 115-fold greater affinity at β2- vs. β4-containing receptors. |
| Hydroxy | EDG | Affinity too low for accurate measurement. |
| Dimethylamino | EDG | Affinity too low for accurate measurement. |
Positional Isomerism Effects on Activity
The specific placement of substituents on a heterocyclic ring can have a dramatic effect on biological activity, often more so than the nature of the substituent itself. While studies directly comparing positional isomers of the dimethylpyridinyl moiety in the context of this compound are limited, research on related structures provides valuable insights.
For example, studies on allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) based on a disubstituted piperazine (B1678402) core demonstrated the critical nature of methyl group positioning. In this series, 2,6-dimethyl and 2,5-dimethyl substitutions on the piperazine ring were well-tolerated, whereas a 2,3-disubstitution pattern resulted in a significant loss of inhibitory activity. nih.gov This suggests that the relative positioning of the methyl groups is crucial for adopting the correct conformation to bind within the target's allosteric pocket. nih.gov This principle highlights that even minor shifts in substituent position can disrupt key interactions or introduce steric clashes, thereby abolishing or greatly reducing biological efficacy.
Exploration of Piperazine Ring Substitutions
The piperazine ring is a common scaffold in medicinal chemistry, often acting as a versatile linker that can be functionalized to modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Substitutions on the second nitrogen atom (N4) of the piperazine ring are particularly important for defining a molecule's selectivity and mechanism of action.
Role of N-Substituents on Receptor Affinity and Enzyme Inhibition
The N4-substituent of the piperazine ring frequently dictates the primary biological target of the molecule. By varying this substituent, analogs can be directed to a wide range of receptors and enzymes.
Receptor Affinity: Extensive research on N-arylpiperazines has shown that the nature of the N-aryl group and any linkers are critical for receptor affinity and selectivity. In one study, a series of N-(4-(4-phenylpiperazin-1-yl)butyl)benzamides were evaluated for dopamine (B1211576) D2 vs. D3 receptor selectivity. Modifying the substituents on the terminal N-phenyl ring allowed for fine-tuning of receptor affinity, with some analogs achieving over 1000-fold selectivity for the D3 receptor subtype. mdpi.com Another study demonstrated that attaching various substituted indole (B1671886) rings to the piperazine nitrogen could maintain high affinity and selectivity for the D3 receptor. nih.gov Similarly, arylpiperazine derivatives have been developed as high-affinity ligands for serotonin (B10506) receptors, such as the 5-HT1A subtype, where the N-substituent is crucial for binding. nih.govsemanticscholar.org
| Core Scaffold | N-Piperazine Substituent | Target | Key Finding |
| 4-(Thiophen-3-yl)benzamide-butyl-piperazine | 2,3-Dichlorophenyl | Dopamine D3 Receptor | High affinity (Ki = 1.4 nM) and >1800-fold selectivity over D2 receptor. mdpi.com |
| Tetrahydronaphthalen-ol | (Indol-2-yl)acetamido | Dopamine D3 Receptor | High affinity (Ki = 0.57 nM) and 83-fold selectivity over D2 receptor. nih.gov |
| Adamantane | 3-(2-Methoxyphenyl)propyl | 5-HT1A Receptor | High affinity ligand with a Ki of 1.2 nM. semanticscholar.org |
Enzyme Inhibition: The piperazine moiety is also a key component in numerous enzyme inhibitors. By attaching moieties that mimic an enzyme's substrate or bind to its active site, piperazine-based compounds can act as potent inhibitors. For example, a series of pyridylpiperazine derivatives were synthesized and found to be effective inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. The most active compounds in this series exhibited IC50 values as low as 2.0 µM. nih.gov In another context, piperazine derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them potential agents for treating diabetes. nih.gov
Stereochemical Considerations and Enantiomer Profiling
While this compound itself is an achiral molecule, the introduction of substituents onto the piperazine ring can create one or more stereocenters. The resulting enantiomers or diastereomers often exhibit different biological activities, potencies, and selectivities, as biological macromolecules like receptors and enzymes are chiral environments.
This principle of stereoselectivity is clearly demonstrated in derivatives of related scaffolds. In a study of dopamine receptor ligands, the separated enantiomers of a potent racemic compound showed markedly different affinities. The (-)-enantiomer displayed significantly higher affinity for both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its (+)-enantiomer (D2 Ki = 113 nM; D3 Ki = 3.73 nM). nih.gov
Similarly, in a series of 2,6-dimethylpiperazine (B42777) derivatives developed as CPS1 inhibitors, the stereochemistry of the methyl groups was paramount. The isolated (2R,6R) isomer showed an 18-fold enhancement in inhibitory activity over the racemic mixture and other stereoisomers. nih.gov Further evidence comes from nitromethylene analogs of imidacloprid, where the stereospecific synthesis of four isomers with a dimethylated imidazolidine (B613845) ring revealed that the (4S,5R)-dimethyl analog possessed the highest receptor affinity and insecticidal activity. nih.gov These findings collectively highlight that when chirality is introduced into piperazine-containing scaffolds, a thorough evaluation of each stereoisomer is essential to identify the most potent and selective compound.
| Compound Series | Stereoisomer | Activity/Affinity |
| Dopamine Receptor Ligand nih.gov | (-)-enantiomer | D3 Ki = 0.57 nM |
| Dopamine Receptor Ligand nih.gov | (+)-enantiomer | D3 Ki = 3.73 nM |
| CPS1 Inhibitor nih.gov | (2R,6R)-dimethylpiperazine | IC50 = 360 nM |
| CPS1 Inhibitor nih.gov | other isomers | ~18-fold less active |
| Imidacloprid Analog nih.gov | (4S,5R)-dimethyl | Highest receptor affinity |
Linker Region Modifications
The length and flexibility of the linker that connects the this compound moiety to another part of a molecule are critical determinants of its biological activity. These properties dictate the spatial orientation of the pharmacophoric groups and their ability to interact optimally with the binding sites of a target protein.
In studies of related long-chain arylpiperazines, the impact of linker modifications has been investigated. For instance, a series of derivatives with flexible and partly constrained alkyl linkers were synthesized and evaluated as potential serotonin 5-HT(1A) and 5-HT(7) receptor ligands. nih.gov The modifications included the introduction of flexible pentamethylene and hexamethylene chains, as well as more rigid m- and p-xylyl moieties. nih.gov
The findings from these studies on related arylpiperazines suggest that the optimal linker length and flexibility can be target-dependent. While in some cases, a more flexible linker may allow the molecule to adopt a more favorable conformation for binding, in other instances, a more rigid linker might be advantageous by reducing the entropic penalty upon binding. The table below summarizes the general observations on how linker modifications can influence the activity of arylpiperazine derivatives.
| Linker Modification | General Impact on Activity | Rationale |
| Increased Length | Can lead to either increased or decreased activity depending on the target's binding site topology. | A longer linker may allow the molecule to access distant binding pockets, but an excessively long linker could introduce unfavorable interactions or increase conformational entropy. |
| Increased Flexibility | Can enhance binding by allowing the molecule to adopt an optimal conformation. | Flexible linkers, such as alkyl chains, provide a greater degree of conformational freedom. |
| Increased Rigidity | May improve potency and selectivity by pre-organizing the molecule in a bioactive conformation. | Constrained linkers, such as cyclic or aromatic moieties, reduce the entropic cost of binding. |
For analogs of this compound, a systematic exploration of linker length, for example, by synthesizing a homologous series with varying numbers of methylene (B1212753) units, would be a rational approach to determine the optimal distance between the piperazine core and another interacting moiety. Similarly, introducing rigid elements like aromatic rings or double bonds into the linker could help to probe the conformational requirements of the binding site.
Bioisosteric replacement is a widely used strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group with another group that has similar steric and electronic properties. In the context of the linker region of this compound analogs, bioisosteric replacements can be employed to fine-tune properties such as solubility, metabolic stability, and binding interactions.
The following table presents some common functional groups found in linkers and their potential bioisosteric replacements:
| Original Functional Group | Potential Bioisosteric Replacement(s) | Potential Advantages of Replacement |
| Amide (-CONH-) | Reverse amide (-NHCO-), Alkene (-CH=CH-), Thioamide (-CSNH-), Tetrazole | Improved metabolic stability, altered hydrogen bonding capacity, modified conformational preferences. |
| Ester (-COO-) | Amide (-CONH-), Oxadiazole, Triazole | Enhanced hydrolytic stability, introduction of new interaction points. |
| Ether (-O-) | Thioether (-S-), Methylene (-CH2-), Amine (-NH-) | Altered lipophilicity and metabolic profile. |
| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Modified aromatic interactions, altered solubility and metabolic pathways. |
The choice of a particular bioisosteric replacement would depend on the specific goals of the optimization process, such as improving metabolic stability or enhancing interactions with the target protein.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient method for identifying and developing novel lead compounds. nih.govnih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial fragment hits, which typically have weak affinity, are then optimized into more potent leads through various strategies. The this compound scaffold can be utilized within an FBDD campaign, either as a starting fragment itself or as a component to be linked with other fragments.
Fragment growing is a common strategy in FBDD where a validated fragment hit is elaborated by adding chemical substituents that can make additional interactions with the target protein, thereby increasing its potency. frontiersin.org If this compound were identified as a fragment hit, its structure offers clear vectors for growth. The secondary amine of the piperazine ring is a prime position for adding new chemical moieties.
The process of fragment growing typically involves:
Identification of a fragment hit: In this case, this compound.
Structural analysis of the fragment-target complex: Techniques like X-ray crystallography or NMR spectroscopy are used to determine the binding mode of the fragment and identify potential vectors for growth into nearby pockets of the protein.
Synthesis of analogs: A series of analogs are synthesized by adding substituents at the identified growth vectors.
Biological evaluation: The synthesized analogs are tested for their binding affinity or biological activity to establish a structure-activity relationship.
For instance, if structural data revealed a nearby hydrophobic pocket, analogs with alkyl or aryl substituents could be synthesized. If a hydrogen bond donor or acceptor on the protein is accessible, moieties capable of forming such bonds would be incorporated.
Fragment merging involves combining the structural features of two or more fragment hits that bind to overlapping or adjacent sites on a target protein to create a single, more potent molecule. nih.gov This technique can be particularly useful if the this compound scaffold and another fragment are found to bind in close proximity.
A successful fragment merging strategy was employed in the development of inhibitors for M. tuberculosis transcriptional repressor protein EthR. nih.gov In this study, two fragment hits that bound to the hydrophobic cavity of the protein were identified. Based on their binding modes, new molecules that incorporated the key features of both fragments were designed and synthesized, leading to more potent inhibitors. nih.gov
The general workflow for fragment merging is as follows:
Identification of multiple fragment hits: Screening campaigns identify two or more fragments that bind to the target.
Structural characterization of binding modes: The precise locations and orientations of the bound fragments are determined.
Design of merged compounds: New molecules are designed that incorporate the pharmacophoric elements of the parent fragments into a single scaffold.
Synthesis and evaluation: The designed compounds are synthesized and tested for their activity.
In a hypothetical scenario involving this compound, if this fragment and another, for example, a substituted furan (B31954), were found to bind in an overlapping manner, a merged compound could be designed that combines the dimethylpyridine headgroup with a piperazine linker attached to a modified furan moiety.
Fragment linking is a strategy where two fragments that bind to distinct, non-overlapping pockets of a target protein are connected by a chemical linker to generate a high-affinity ligand. nih.govnih.gov The this compound moiety could serve as one of the fragments to be linked.
The key challenge in fragment linking is the design of an optimal linker that correctly bridges the two binding sites without introducing strain or unfavorable interactions. The length, rigidity, and chemical nature of the linker are all critical parameters.
An example of a successful fragment linking approach was demonstrated in the development of inhibitors for trypanothione (B104310) reductase. nih.gov In this work, two fragments that bound to different sites were linked together, resulting in a significant increase in potency. The study highlighted that even a simple one-methylene linker could be effective in achieving a proper fit within the binding site. nih.gov
The steps involved in fragment linking are:
Identification of two fragments binding to distinct sites.
Determination of the spatial relationship between the two fragments. This is typically achieved through X-ray crystallography of the target protein in complex with both fragments.
Design and synthesis of linked compounds. A variety of linkers with different lengths and flexibilities are often explored.
Evaluation of the linked compounds. The new molecules are tested to confirm that the desired increase in affinity has been achieved.
Computational Support for SAR Development
In the quest for novel therapeutic agents, computational chemistry has become an indispensable tool for accelerating the drug discovery process. For derivatives of this compound, computational approaches offer a powerful means to understand their structure-activity relationships (SAR), guide the rational design of new analogs, and predict their binding affinities to biological targets. While specific computational studies on this compound are not extensively documented in publicly available research, the principles and methodologies are well-established within the broader class of arylpiperazine compounds. simulations-plus.comnih.gov These computational techniques provide a theoretical framework to prioritize the synthesis of compounds with a higher probability of success, thereby saving significant time and resources.
Rational Design of Analogues Based on Computational Insights
The rational design of new analogues of this compound is heavily reliant on computational modeling to explore the vast chemical space and identify modifications that are likely to enhance biological activity. This process typically begins with the elucidation of the three-dimensional structure of the target protein, either through experimental methods like X-ray crystallography or through computational techniques such as homology modeling. nih.gov
Once a target structure is available, molecular docking simulations can be performed to predict the binding mode of this compound within the active site. These simulations provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern molecular recognition. By understanding these interactions, medicinal chemists can propose modifications to the lead compound to optimize its fit and complementarity to the binding pocket.
For instance, computational analysis might reveal an unoccupied hydrophobic pocket in the vicinity of the 3,5-dimethylpyridin-4-yl moiety. This insight would suggest that introducing a lipophilic substituent at an appropriate position on the pyridine ring could lead to improved binding. Similarly, if the piperazine ring is found to be in proximity to a polar residue, the addition of a hydrogen bond donor or acceptor group could be explored.
Quantitative structure-activity relationship (QSAR) studies represent another cornerstone of computational drug design. simulations-plus.com By developing mathematical models that correlate the structural features of a series of compounds with their biological activities, QSAR can be used to predict the activity of novel, unsynthesized analogues. simulations-plus.comresearchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. For arylpiperazine derivatives, 3D-QSAR models have been successfully employed to identify the key steric and electronic features that influence their activity. nih.gov
The following table illustrates a hypothetical scenario of how computational insights could guide the rational design of analogues of this compound.
| Analog | Modification | Computational Rationale | Predicted Outcome |
| Analog A | Addition of a hydroxyl group to the piperazine ring | Formation of a new hydrogen bond with a key residue in the active site | Increased binding affinity |
| Analog B | Replacement of the dimethylpyridine with a quinoline | Enhanced π-π stacking interactions with aromatic residues | Improved potency |
| Analog C | Introduction of a bulky substituent on the pyridine ring | Steric hindrance with the binding pocket | Decreased binding affinity |
This table is for illustrative purposes and is based on general principles of rational drug design.
Biological Target Interaction and Functional Assays Preclinical Focus
Receptor Binding and Modulation
The arylpiperazine scaffold is a well-established pharmacophore for ligands targeting serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.govbg.ac.rs Numerous compounds incorporating a piperazine (B1678402) ring linked to an aromatic system exhibit high affinity for this receptor. nih.govmdpi.com The nature of the aromatic ring and the substituents on it play a significant role in modulating binding affinity and selectivity. nih.gov
Compounds with a pyridylpiperazine structure have been evaluated for their interaction with various serotonin receptors. nih.gov Research on related 1-aryl-4-alkylpiperazines has identified derivatives with low nanomolar affinity for the 5-HT1A receptor. nih.govnih.gov Although specific binding constants (Ki) for 1-(3,5-Dimethylpyridin-4-yl)piperazine at the 5-HT1A receptor are not explicitly reported in the reviewed literature, the structural precedent of high-affinity pyridylpiperazine ligands suggests a potential for interaction.
Sigma receptors, comprising σ1 and σ2 subtypes, are unique proteins involved in various cellular signaling pathways. nih.govnih.gov The pyridylpiperazine framework is a known structural motif in sigma receptor ligands. nih.gov Research into a series of pyridylpiperazines has shown that the position of the nitrogen atom in the pyridine (B92270) ring is a critical determinant of affinity and selectivity for σ1 and σ2 receptors. nih.gov
Specifically, studies have demonstrated that (4-pyridyl)piperazines, such as this compound, tend to show a preference for the σ1 receptor over the σ2 receptor. nih.gov In contrast, (2-pyridyl)piperazines often favor the σ2 subtype. nih.gov While precise Ki values for this compound were not found, a comparative study on related phenylalkylpiperazinepyridines provides context for its expected binding profile.
Table 1: Sigma Receptor Binding Affinity of Related Pyridylpiperazines
| Compound | Linker | σ1 Ki (nM) | σ2 Ki (nM) |
|---|---|---|---|
| 1-(Phenylpropyl)-4-(4-pyridyl)piperazine | Phenylpropyl | 145 ± 21 | 425 ± 50 |
| 1-(Phenylethyl)-4-(4-pyridyl)piperazine | Phenylethyl | 158 ± 21 | 639 ± 121 |
Data adapted from related compound studies to illustrate the binding profile of the 4-pyridylpiperazine scaffold. nih.gov
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory cytokines. nih.govnih.gov Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target. researchgate.netmdpi.com The inhibition of the NLRP3 inflammasome can occur through various mechanisms, including direct targeting of the NLRP3 protein or suppression of upstream activation signals. nih.govmdpi.com
A thorough review of the literature did not yield specific research on the activity of this compound as an inhibitor of the NLRP3 inflammasome. The current body of research on NLRP3 inhibitors focuses on a diverse range of chemical scaffolds, but the pyridylpiperazine class has not been prominently featured in this context. researchgate.netmdpi.com Therefore, the potential for this compound to modulate inflammasome activity remains an open area for future investigation.
Cellular Activity and Phenotypic Screens
Anti-Mycobacterial Activity
No specific data from in vitro or cellular screening assays detailing the anti-mycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial species have been reported. While many other piperazine-containing compounds have been investigated for antitubercular properties, the efficacy of this particular derivative remains undetermined. For instance, studies on N-phenylpiperazine have shown that mycobacteria can metabolize the piperazine ring, but this does not provide information on any potential inhibitory activity of the title compound nih.gov.
Antiviral Activity (e.g., Anti-Potato Virus Y (PVY) Activity)
There are no available studies reporting on the antiviral activity of this compound. Research into agents effective against Potato Virus Y (PVY), a significant plant pathogen, has explored other classes of molecules, including different piperazine derivatives linked to 1,3,5-triazine (B166579) scaffolds d-nb.infonih.gov. However, the potential for this compound to inhibit PVY replication or activity has not been documented.
Anticancer Activity in Cell Lines (e.g., Selective Growth Inhibition, Proapoptotic Effects, F-actin Depolarization)
Detailed preclinical data on the anticancer effects of this compound are not present in the available scientific literature.
Selective Growth Inhibition and Proapoptotic Effects: A potent, novel piperazine derivative, identified as C505, was found to inhibit cancer cell proliferation with GI₅₀ values ranging from 0.06 to 0.16 μM and to induce caspase-dependent apoptosis nih.gove-century.us. However, the precise chemical structure of C505 has not been disclosed in the publication, making it impossible to confirm if it is this compound. Other studies on different arylpiperazine derivatives have shown varied levels of anticancer activity, but these findings cannot be directly attributed to the specific compound mdpi.comnih.gov.
F-actin Depolarization: The effect of this compound on the actin cytoskeleton has not been investigated. Research on other piperazine derivatives has shown effects on actin dynamics, though not specifically depolarization. For example, one study reported that a different piperazine derivative, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl) acetamide, can stabilize actin filaments rather than cause their depolarization mdpi.comnih.gov. This highlights the diverse and structure-dependent activities of piperazine compounds, underscoring the need for specific experimental data.
Enzyme Activity in Cellular Contexts
No specific enzymatic targets for this compound have been identified in cellular contexts. While compounds with similar structural motifs have been studied for enzyme interactions, this information is not directly transferable. For example, a series of 3,5-dimethylpyridin-4(1H)-one derivatives were evaluated as activators of AMP-activated protein kinase (AMPK) nih.gov. Although this scaffold is related to the pyridine portion of the title compound, the substitution with a piperazine ring creates a distinct chemical entity whose enzymatic interactions are currently unknown.
Lead Optimization Strategies and Chemical Biology Probes
Rational Design for Enhanced Potency and Specificity
Rational drug design for pyridinylpiperazine analogs is heavily guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's chemical structure with its biological activity. The goal is to identify modifications that improve the compound's interaction with its biological target, thereby increasing potency and selectivity.
For heterocyclic compounds like those containing piperazine (B1678402) and pyridine (B92270) rings, medicinal chemistry efforts often focus on several key areas:
Substitution on Aromatic Rings: The addition of various functional groups to the pyridine ring or any connected aryl groups can significantly influence target engagement. For instance, in studies on related arylpiperazine derivatives, the introduction of electron-withdrawing or electron-donating groups has been shown to modulate binding affinity and functional activity nih.gov. The position of these substituents is also critical; for example, in one series of sulfonylpiperazine analogs, substitutions at different positions on an aromatic ring led to marked differences in potency at nicotinic receptors nih.gov.
Modification of the Piperazine Ring: The piperazine moiety itself is a frequent target for modification. Altering its conformation or adding substituents can impact how the molecule fits into a target's binding pocket researchgate.net.
Linker Modification: If a linker connects the piperazine to another part of the molecule, its length, rigidity, and composition are crucial variables. Optimizing the linker can ensure the correct orientation of key pharmacophoric elements for optimal target interaction.
A quantitative structure-activity relationship (QSAR) analysis on a series of aryl alkanol piperazine derivatives demonstrated that specific molecular descriptors, such as dipole moment and certain electronic properties (HOMO), could be correlated with inhibitory activity on serotonin (B10506) and noradrenaline reuptake, providing predictive models for designing new analogs with enhanced potency nih.gov. These principles of systematic structural modification are directly applicable to optimizing compounds based on the 1-(3,5-Dimethylpyridin-4-yl)piperazine scaffold.
| Compound Series | Substitution | Effect on Potency |
|---|---|---|
| Pyridinyl Analogs (Series 4) | Methoxybenzyl on amide | Significant change in potency |
| Pyridinyl Analogs (Series 4) | Pyrazole | Drastic reduction in potency |
Optimization of Metabolic Stability
A primary hurdle in lead optimization is ensuring a compound is not cleared from the body too quickly. Poor metabolic stability leads to a short duration of action and high variability between individuals. For piperazine-containing compounds, metabolism often occurs via oxidation mediated by cytochrome P450 (CYP) enzymes in the liver.
Research on the closely related piperazin-1-ylpyridazine scaffold provides significant insight into strategies to mitigate rapid metabolism nih.gov. A lead compound in one study was found to have an extremely short in vitro microsomal half-life (t½) of approximately 2-3 minutes nih.govresearchgate.net. Through systematic structural modifications, researchers were able to improve this by over 50-fold. Key strategies included:
Metabolic Blocking: Introducing atoms like fluorine at positions identified as metabolically vulnerable ("hot spots") can block oxidative metabolism.
Core Heterocycle Modification: The nature of the heterocyclic ring system is critical. In one instance, replacing a pyridazine (B1198779) ring with a pyrazine (B50134) led to an 8-fold decrease in metabolic stability, indicating the pyridazine was more stable nih.gov. This highlights the subtle electronic and steric effects that influence interaction with metabolic enzymes.
Guided Design: Using metabolite identification studies to understand how a compound is broken down, followed by computational predictive models, allows for a targeted approach to redesigning the molecule to enhance its stability nih.govresearchgate.net.
| Compound | Modification Strategy | Microsomal Half-Life (t½) in HLM |
|---|---|---|
| Initial Lead (Compound 1) | N/A | ~3 min |
| Optimized Analog (Compound 29) | Systematic structural modifications | 105 min |
HLM: Human Liver Microsomes
Strategies for Improved Bioavailability
Oral bioavailability—the fraction of an administered dose that reaches systemic circulation—is a critical attribute for most drugs. It is governed by factors including aqueous solubility and intestinal permeability. For pyridinylpiperazine compounds, which can have poor solubility, several formulation and chemical modification strategies can be employed.
Improving Aqueous Solubility: One successful approach in a related series of thrombin inhibitors was the introduction of a pyridine N-oxide moiety. This modification was primarily aimed at improving aqueous solubility and ultimately afforded a new series of potent, orally bioavailable compounds researchgate.net.
Chemical Modification: In a series of 3-(piperazinylpropyl)indoles developed as potential antimigraine agents, specific analogs were identified that demonstrated good oral bioavailability across multiple species, a significant achievement for the series nih.gov. This success was the result of systematic exploration of substituents on both the indole (B1671886) and piperazine rings to find a combination that balanced potency with favorable pharmacokinetic properties.
Advanced Formulation: For poorly soluble compounds, advanced formulation techniques can be used. Self-nanoemulsifying drug delivery systems (SNEDDS) can significantly enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form in the gastrointestinal tract, which can improve absorption mdpi.com. While not specifically tested on this compound, this represents a viable strategy if the compound exhibits poor solubility.
Development of Chemical Probes for Target Validation
Chemical probes are potent, selective, and well-characterized small molecules used to interrogate the function of a specific biological target (e.g., a protein) in cells or organisms. The development of such probes is crucial for validating that the modulation of a target leads to a desired therapeutic effect.
The this compound scaffold is well-suited for development into chemical probes. A highly relevant study focused on creating novel probes for the dopamine (B1211576) transporter (DAT) nih.gov. Researchers synthesized a series of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogs. The most potent compound from this series effectively displaced a known radioligand from DAT with high affinity (Ki = 17.6 nM) nih.gov. This work serves as a clear blueprint for how the this compound core could be elaborated to create high-affinity probes for various biological targets.
Furthermore, a recent study described the development of 4-(piperazin-1-yl)pyrimidine (B1356849) derivatives as irreversible inhibitors of the menin-MLL interaction, a key target in certain types of leukemia. The optimized compound was identified as a valuable probe for further biological studies due to its potent and prolonged action nih.gov. This demonstrates the utility of piperazine-containing heterocycles as platforms for creating sophisticated chemical tools.
Application of Artificial Intelligence and Machine Learning in Lead Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the lead optimization process preprints.orgpreprints.org. These computational tools can analyze vast datasets to build predictive models, accelerating the design-make-test-analyze cycle ijpsjournal.com.
For a scaffold like this compound, AI/ML can be applied in several ways:
Predicting ADMET Properties: ML models can be trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties from a molecule's structure alone. This allows chemists to prioritize the synthesis of compounds predicted to have favorable pharmacokinetic profiles preprints.org. A study on arylpiperazine derivatives successfully used a machine learning technique called Support Vector Machines (SVM) to develop a quantitative model that could reliably predict metabolic stability nih.gov.
Guiding Molecular Design: Generative AI models can suggest novel molecular structures that are optimized for multiple properties simultaneously, such as high potency and low toxicity arxiv.org. These models can explore a vast chemical space more efficiently than traditional methods, potentially uncovering novel and effective analogs ijpsjournal.com.
Capturing Chemical Intuition: Recent research has shown that ML models can be trained on the decisions of experienced medicinal chemists to capture their "chemical intuition." This creates a scoring model that can rapidly assess new, unexplored molecules for their drug-like potential, making the lead optimization process more efficient sciencelink.net.
While specific applications of AI to this compound have not been published, the general success of these methods on related arylpiperazine and heterocyclic scaffolds demonstrates their immense potential for expediting the optimization of this compound class ijpsjournal.comnih.gov.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3,5-Dimethylpyridin-4-yl)piperazine, and how are reaction conditions optimized?
- Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key parameters include solvent choice (e.g., ethanol or DMSO for solubility ), temperature control (60–100°C for optimal yield ), and catalysts (e.g., palladium for cross-coupling ). Purification via HPLC or column chromatography ensures high purity (>95%) . Reaction optimization often employs Design of Experiments (DoE) to balance yield and side-product formation.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by resolving methyl and pyridyl protons . Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1100 cm⁻¹ ). High-performance liquid chromatography (HPLC) with UV detection (λ = 230–260 nm) assesses purity . Mass spectrometry (MS) validates molecular weight (±0.5 Da accuracy) .
Q. What are the recommended protocols for ensuring the compound’s stability during storage?
- Answer: Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis . Stability testing via accelerated degradation studies (40°C/75% RH for 1–3 months) identifies degradation pathways (e.g., demethylation) . Monitor using periodic HPLC analysis to confirm >90% stability over six months .
Q. How is preliminary biological activity screening conducted for this compound?
- Answer: Initial assays include receptor-binding studies (e.g., radioligand displacement for serotonin/dopamine receptors ) and cytotoxicity profiling (MTT assay in HEK-293 or HepG2 cells ). Dose-response curves (0.1–100 µM) determine IC₅₀ values, with comparisons to reference compounds (e.g., clozapine for CNS activity ).
Advanced Research Questions
Q. What mechanistic insights guide the optimization of regioselective reactions involving this compound?
- Answer: Density Functional Theory (DFT) calculations predict reaction pathways (e.g., nucleophilic attack at the pyridyl nitrogen ). Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps, such as solvent-assisted proton transfer . Isotopic labeling (²H/¹³C) traces methyl group migration during demethylation .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer: Cross-study validation includes:
- Assay standardization: Use identical cell lines (e.g., NIH/3T3 vs. CHO) and incubation times .
- Metabolite profiling: LC-MS/MS detects active metabolites that may explain divergent results (e.g., hydroxylated derivatives ).
- Species specificity: Compare rodent vs. human primary cell responses .
Q. What computational strategies are employed to elucidate structure-activity relationships (SAR) for piperazine derivatives?
- Answer:
- 3D-QSAR: CoMFA/CoMSIA models correlate substituent effects (e.g., methyl vs. chloro groups) with receptor affinity .
- Molecular docking: AutoDock Vina predicts binding poses in dopamine D₂ receptors (PDB: 6CM4) .
- Free-energy perturbation (FEP): Quantifies ΔΔG for methyl substitutions at the pyridyl position .
Q. Which advanced analytical techniques differentiate isomeric or polymorphic forms of this compound?
- Answer:
- Raman microspectroscopy: Distinguishes isomers (e.g., 3,5-dimethyl vs. 2,6-dimethyl) via unique vibrational modes (e.g., 1580 cm⁻¹ for pyridyl rings ).
- X-ray crystallography: Resolves crystal packing differences affecting solubility .
- Chiral HPLC: Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
